5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid
Description
Historical Context and Discovery
The historical development of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is intrinsically linked to the broader evolution of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the compound glyoxaline. This foundational discovery established the framework for understanding heterocyclic nitrogen compounds that would eventually lead to the development of more complex imidazole derivatives. The progression from simple imidazole to sophisticated hybrid compounds like 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid represents nearly two centuries of chemical advancement and synthetic refinement.
The specific compound 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid emerged as part of the systematic exploration of imidazole-furan hybrid molecules that gained momentum in the late twentieth and early twenty-first centuries. The recognition that combining different heterocyclic systems could yield compounds with enhanced properties drove researchers to investigate various combinations of established ring systems. The development of efficient synthetic methodologies for creating carbon-nitrogen and carbon-oxygen bonds facilitated the construction of these hybrid structures, making compounds like 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid accessible for detailed study and application development.
The compound's identification and characterization have been supported by modern analytical techniques that allow for precise structural determination and purity assessment. Current commercial availability through specialized chemical suppliers indicates that synthetic protocols have matured sufficiently to enable reliable production for research applications. The assignment of Chemical Abstracts Service number 893742-39-7 to this compound reflects its formal recognition within the chemical literature and database systems, facilitating its identification and procurement by researchers worldwide.
Significance in Heterocyclic Chemistry
5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid occupies a significant position within heterocyclic chemistry due to its unique combination of structural features that contribute to its chemical and biological properties. The compound exemplifies the concept of molecular hybridization, where the combination of different heterocyclic systems results in enhanced or novel properties not observed in the individual components. The imidazole ring system contributes fundamental characteristics including aromaticity, basicity, and the capacity for hydrogen bonding interactions, while the furoic acid component provides additional functionality through its carboxylic acid group and furan ring system.
The molecular formula of this compound, C₁₁H₁₂N₂O₃, with a molecular weight of 220.22 grams per mole, places it within an optimal size range for biological activity and synthetic accessibility. The presence of multiple heteroatoms, including two nitrogen atoms in the imidazole ring and three oxygen atoms distributed between the furan ring and carboxylic acid group, creates numerous opportunities for intermolecular interactions and chemical reactivity. These structural features enable the compound to participate in various binding modes with biological targets and synthetic reagents, enhancing its utility in both research and application contexts.
The compound's classification as both a substituted imidazole and a furoic acid derivative allows it to inherit the beneficial properties of both chemical classes. Imidazole derivatives are renowned for their biological activity, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant properties. The incorporation of the furoic acid moiety adds additional dimensions of chemical reactivity and potential biological targeting, creating a compound with expanded therapeutic potential compared to simpler heterocyclic structures.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ | Optimal size for biological activity |
| Molecular Weight | 220.22 g/mol | Suitable for drug-like properties |
| Heteroatom Count | 5 (2N, 3O) | Multiple interaction sites |
| Ring Systems | 2 (imidazole, furan) | Hybrid structural benefits |
Position within Imidazole-Furan Hybrid Compounds
The compound 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid represents a specific example within the broader class of imidazole-furan hybrid compounds, which have emerged as important targets for synthetic and medicinal chemistry research. These hybrid molecules capitalize on the complementary properties of imidazole and furan ring systems to create compounds with enhanced biological activity and chemical stability. The systematic study of such hybrids has revealed that the spatial arrangement and connectivity between the two heterocyclic systems significantly influence the overall properties of the resulting compounds.
Research into imidazole-furan hybrids has demonstrated their potential in various therapeutic applications, particularly in the development of antitumor agents. Novel tricyclic indeno[5,6-b]furan-imidazole hybrid compounds have been prepared and evaluated against panels of human tumor cell lines, with results suggesting that the existence of benzimidazole rings and specific substitution patterns are vital for modulating cytotoxic activity. These findings highlight the importance of structural optimization within this class of compounds and provide valuable insights for the design of related molecules.
The positioning of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid within this chemical space is characterized by its relatively simple connectivity pattern, where the imidazole and furan rings are linked through a methylene bridge. This structural arrangement allows for conformational flexibility while maintaining the electronic communication between the two ring systems. The ethyl substitution on the imidazole ring provides additional hydrophobic character and may influence the compound's pharmacokinetic properties and binding interactions with biological targets.
The development of efficient synthetic methodologies for imidazole-furan hybrids has been a focus of recent research efforts. Facile synthesis approaches have been reported for trisubstituted imidazoles containing furan rings, utilizing methodologies that exploit the coupling of furan-containing substrates with imidazole precursors. These synthetic advances have made compounds like 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid more accessible for systematic study and application development, contributing to the growing interest in this class of hybrid molecules.
Current Research Landscape
The current research landscape surrounding 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid and related compounds is characterized by multidisciplinary investigations spanning synthetic methodology development, structure-activity relationship studies, and application-focused research. Contemporary studies emphasize the optimization of synthetic routes to improve yields and reduce environmental impact while exploring the compound's potential in various application areas including medicinal chemistry, materials science, and catalysis.
Recent synthetic developments have focused on improving the efficiency of imidazole-furan hybrid synthesis through the use of advanced catalytic systems and reaction conditions. The typical synthesis of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid involves the alkylation of 2-ethyl-1H-imidazole with a furoic acid ester under optimized reaction conditions that ensure high yields and functional group tolerance. These synthetic approaches have been designed to be scalable for industrial applications, with continuous flow reactors being employed to enhance efficiency and consistency in product quality.
The chemical reactivity profile of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid has been explored through systematic studies of its behavior under various reaction conditions. The compound can undergo diverse chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate for the synthesis of more complex molecular architectures. The mechanism of action for biological applications primarily involves interaction with specific biological targets through the imidazole ring system, which can engage in hydrogen bonding, pi-pi stacking, and coordination interactions with enzymes and receptors.
Current research also encompasses the development of novel thiazole derivatives that incorporate both imidazole and furan scaffolds, expanding the chemical diversity available within this structural class. These investigations have demonstrated that hybrid compounds can be generated in high yields through systematic synthetic approaches, with the resulting molecules showing promising biological activities. The integration of multiple heterocyclic systems continues to be a productive strategy for developing compounds with enhanced properties and expanded application potential.
| Research Area | Current Focus | Key Developments |
|---|---|---|
| Synthetic Methodology | Catalytic efficiency | Continuous flow reactors |
| Structure-Activity Relationships | Biological targeting | Enhanced selectivity profiles |
| Materials Applications | Proton conductivity | Novel functional materials |
| Medicinal Chemistry | Antitumor activity | Improved therapeutic indices |
Properties
IUPAC Name |
5-[(2-ethylimidazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-10-12-5-6-13(10)7-8-3-4-9(16-8)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOYIGZKBPSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Imidazole Derivative
- The 2-ethylimidazole nucleus is prepared or procured, often via catalytic hydrogenation of vinyl-substituted imidazoles or by direct alkylation of imidazole with ethyl halides under controlled conditions.
- The imidazole nitrogen is alkylated at the 1-position with a suitable halomethyl furan derivative or via a Grignard reagent intermediate to introduce the methylene bridge linking the imidazole and furan rings.
Coupling with 2-Furoic Acid
- The 2-furoic acid or its activated derivative (e.g., acid chloride or N,N'-carbonyldiimidazole-activated ester) is reacted with the imidazole-containing intermediate to form the target compound.
- Activation of the carboxylic acid group using reagents such as N,N'-carbonyldiimidazole in tetrahydrofuran (THF) facilitates nucleophilic substitution by the imidazole nitrogen or its alkylated derivative.
- The reaction is typically carried out at room temperature or slightly elevated temperatures with stirring for several hours to overnight to ensure complete coupling.
Detailed Synthetic Procedure (Representative)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Ethylimidazole + Bromomethylfuran (or equivalent) | Alkylation of 2-ethylimidazole at N1 with bromomethylfuran in anhydrous solvent (e.g., methylene chloride or THF) under inert atmosphere | Moderate to high yield; reaction monitored by TLC or HPLC |
| 2 | 2-Furoic acid + N,N'-carbonyldiimidazole (CDI) in THF | Activation of 2-furoic acid to form reactive intermediate | Reaction at room temperature for 2 hours |
| 3 | Addition of alkylated imidazole intermediate to activated furoic acid | Coupling reaction stirred overnight at room temperature | Isolated by extraction, washing, drying, and purification by recrystallization or chromatography |
| 4 | Purification | Washing with water, drying over MgSO4, concentration under reduced pressure, recrystallization from suitable solvent | Product purity >95% confirmed by NMR and MS |
Research Findings and Optimization
- Solvent-Free and Green Chemistry Approaches: Recent studies on imidazole derivatives suggest solvent-free or minimal solvent conditions can be employed for alkylation steps, improving yield and reducing environmental impact.
- Catalytic Hydrogenation: For the ethyl substitution on the imidazole ring, catalytic hydrogenation of vinyl intermediates provides a clean and efficient route with high selectivity.
- Reaction Monitoring: Use of chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, MS) is essential for tracking reaction progress and confirming product identity.
- Purification: The final compound is typically isolated as a white crystalline solid with melting points consistent with literature values (approx. 127–129 °C).
Comparative Table of Preparation Parameters
| Parameter | Method A: Alkylation + CDI Activation | Method B: Grignard + Acid Coupling | Method C: Solvent-Free Alkylation |
|---|---|---|---|
| Starting Materials | 2-Ethylimidazole, bromomethylfuran, 2-furoic acid | 2-Ethylimidazole Grignard reagent, 2-furoic acid chloride | 2-Ethylimidazole, furoic acid derivatives |
| Solvent | THF, methylene chloride | THF, methylene chloride | None or minimal solvent |
| Temperature | Room temp to 40 °C | -5 °C to 20 °C | Ambient to 80 °C |
| Reaction Time | 2–24 hours | 10–24 hours | 1–4 hours |
| Yield | Moderate to high (60–85%) | High (70–90%) | Moderate (50–75%) |
| Purification | Extraction, recrystallization | Extraction, chromatography | Filtration, washing |
| Environmental Impact | Moderate | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the imidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of imidazolines.
Substitution: Formation of various substituted imidazole and furan derivatives.
Scientific Research Applications
Chemistry
5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in organic synthesis.
Biology
The compound exhibits antimicrobial and antifungal properties , making it a subject of interest in biological research. Its imidazole ring is known for binding metal ions, which is crucial for its antimicrobial activity. Additionally, the furoic acid component may enhance cellular penetration, increasing its efficacy.
Medicine
Research is ongoing to explore its potential as a therapeutic agent . Preliminary studies suggest that it may be effective against infections and inflammatory conditions due to its favorable pharmacological profile.
Industrial Applications
In industry, 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is being investigated for use in developing new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Antibacterial Screening
A study by Dahiya et al. demonstrated that derivatives of imidazole, including this compound, showed significant antibacterial activity against Staphylococcus aureus, with zones of inhibition comparable to established antibiotics.
In Vitro Studies
In vitro assays revealed strong activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.
Therapeutic Potential
The compound is being investigated for its role as an enzyme inhibitor and its interactions with biological macromolecules, which may lead to novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methylene linker simplifies synthesis compared to sulfur-linked or fluorinated analogues, which require additional steps for introducing sulfur or fluorine .
- Biological Relevance : The unsubstituted NH in the target’s imidazole may enhance interactions with biological targets (e.g., enzymes or receptors) compared to N-methylated analogues .
- Crystallographic Data : Structural validation via programs like SHELXL confirms the planar geometry of the furan-imidazole system, with packing influenced by ethyl substituents .
Biological Activity
5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid (CAS Number: 893742-39-7) is a heterocyclic compound notable for its potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features both imidazole and furan rings, which contribute to its unique chemical properties. The imidazole ring is often associated with biological activity, while the furan component enhances the compound's versatility in chemical reactions. Its molecular formula is .
The biological activity of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is primarily attributed to its ability to interact with various biological macromolecules. The imidazole moiety can chelate metal ions, which is crucial for its antimicrobial and anticancer properties. Additionally, the furan component may facilitate cellular membrane penetration, enhancing the compound's efficacy against target cells .
Antimicrobial Activity
Research indicates that 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes inducing apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. |
| Study 2 | Showed potential as an anticancer agent with IC50 values in the low micromolar range against breast cancer cell lines. |
| Study 3 | Investigated enzyme inhibition; found to effectively inhibit lipoxygenase, a key enzyme in inflammatory responses. |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid?
- Methodological Answer : Optimize synthesis via nucleophilic substitution or coupling reactions. For example, imidazole derivatives can be synthesized by reacting 2-furoic acid derivatives with 2-ethylimidazole in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) significantly impact yields . Monitor reactions using TLC or HPLC to track intermediate formation.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- HPLC : Assess purity with reverse-phase C18 columns and UV detection (λ = 210–280 nm) .
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, imidazole ring vibrations at ~1600 cm⁻¹) .
- NMR : Assign peaks for the furoic acid moiety (δ 6.5–7.5 ppm for furan protons) and imidazole substituents (δ 1.2–1.5 ppm for ethyl CH₃) .
Q. What experimental conditions stabilize the compound during storage?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the imidazole and carboxylic acid groups. Use amber vials to avoid photodegradation. Purity should be re-assessed via HPLC before critical experiments .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates. For example, simulate the coupling reaction between 2-ethylimidazole and 5-(chloromethyl)-2-furoic acid using Gaussian or ORCA software. Compare activation energies of different pathways to identify optimal conditions . Validate predictions with experimental kinetic studies .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Methodological Answer : Synthesize analogs (e.g., replacing ethyl with isopropyl or varying the furan substituents) and evaluate structure-activity relationships (SAR). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulkier alkyl groups may enhance hydrophobic interactions in target binding pockets .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Investigate potential impurities (e.g., unreacted starting materials or oxidation byproducts) using LC-MS. For instance, a study found that residual 2-ethylimidazole in the final product reduced antimicrobial efficacy by 30% . Reproduce assays under standardized conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays).
Q. How can crystallography elucidate the compound’s solid-state behavior?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: ethanol/water mix) and perform X-ray diffraction. Analyze hydrogen bonding between the carboxylic acid and imidazole groups to predict solubility and stability. For example, a related imidazole-furan derivative exhibited a monoclinic crystal system (space group P2₁/c) with π-π stacking .
Q. What advanced techniques profile impurities in bulk synthesis?
- Methodological Answer : Use high-resolution LC-QTOF-MS to detect trace impurities (≤0.1%). Compare fragmentation patterns with reference standards. For process-related impurities (e.g., tetrazole byproducts), develop a gradient HPLC method with ion-pairing reagents (e.g., TFA) to enhance separation .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.3–6.8 ppm (furan protons), δ 1.2–1.5 ppm (ethyl CH₃) | |
| FTIR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (imidazole ring) | |
| HPLC | Retention time: 8.2 min (C18, 70:30 MeOH:H₂O) |
Table 2 : Computational Parameters for Reaction Pathway Analysis
| Software | Method | Basis Set | Output Metrics |
|---|---|---|---|
| Gaussian 16 | B3LYP-D3 | 6-31G(d,p) | ΔG‡, bond dissociation energy |
| ORCA | PBE0 | def2-TZVP | Spin density, orbital overlap |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
